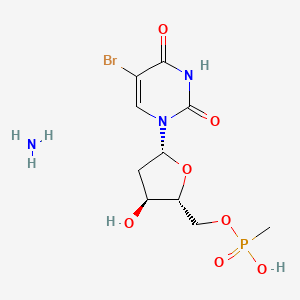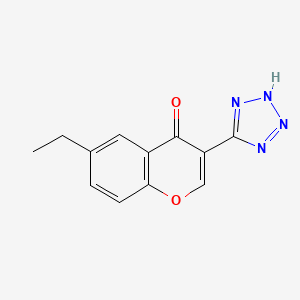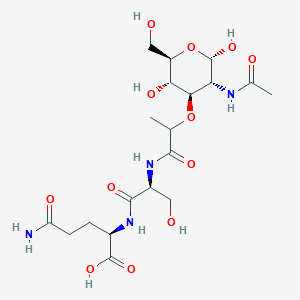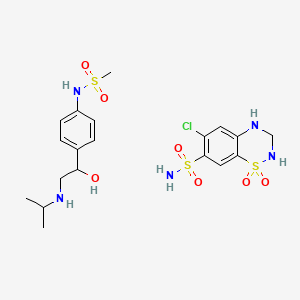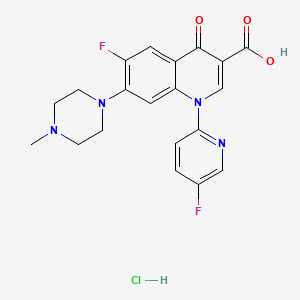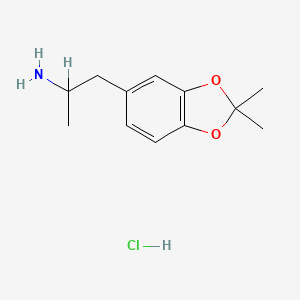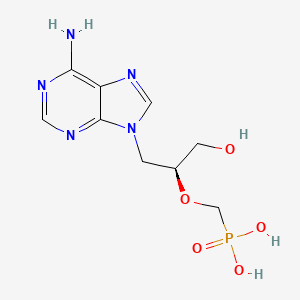
Hpmpa
Übersicht
Beschreibung
HPMPA (Hydroxy Phenyl Methyl Phosphonate Acid) is an acyclic nucleoside phosphonate analogue of AMP . It is known for its antiviral properties . It is also referred to as an experimental broad-spectrum antiviral .
Synthesis Analysis
The synthesis of HPMPA has been improved from an easily accessible and commercially available compound, (S)-3-(benzyloxy)propane-1,2-diol . The primary alcohol was tritylated in a highly selective manner, and the pure product was isolated in good yield . Another synthesis method involves the hydrolysis of DHPMP with HCl 6N at 100°C for 24 hours .Molecular Structure Analysis
The molecular formula of HPMPA is C9H14N5O5P . It has a molecular weight of 303.21 g/mol . The most basic site is the phosphonate group followed by N1 of adenine .Physical And Chemical Properties Analysis
HPMPA has a molecular weight of 303.21 g/mol . It can accept two protons at the phosphonate and two more at the adenine residue . The most basic site is the phosphonate group followed by N1 of adenine .Wissenschaftliche Forschungsanwendungen
Environmental Chemical Surveillance and Bioeffect Monitoring : High-performance metabolic profiling (HPMP) using Hpmpa, applied to plasma samples from various mammalian species, including humans, showed that it could be useful for detecting metabolic responses to toxicologic exposures and identifying potentially toxic chemicals (Park et al., 2012).
Clinical Applications of Acyclic Nucleoside Phosphonates (ANPs) : Hpmpa is a key compound in the development of ANPs, leading to the creation of drugs like cidofovir for cytomegalovirus (CMV) retinitis, adefovir for chronic HBV infections, and tenofovir for HIV infections. These developments showcase Hpmpa's significant impact on antiviral therapies (De Clercq, 2007).
High-Performance Research Software Engineering : Hpmpa and related techniques play a role in advancing high-performance computing (HPC) platforms, crucial for scientific software in physics, biology, and chemistry. This includes developments in parallelism paradigms and software engineering concepts (Rusanovsky et al., 2019).
Antiviral Activity Against African Swine Fever Virus : Studies show that (S)-HPMPA is a potent inhibitor of African swine fever virus replication, demonstrating its specific inhibitory effect on viral DNA synthesis (Arzuza et al., 1988).
Inhibition of HIV Replication : Alkoxyalkyl esters of (S)-HPMPA, such as HDP-(S)-HPMPA and ODE-(S)-HPMPA, have been shown to be effective against various strains of HIV, including drug-resistant variants, highlighting the compound's potential in HIV therapy (Hostetler et al., 2006).
Effects on Equine Herpesvirus-Induced Abortion : HPMPA was tested in a mouse model for equine herpesvirus 1-induced abortion. While it reduced virus replication, it was also found to be embryotoxic, indicating the need for careful consideration in its use (Awan & Field, 1993).
Intracellular Phosphorylation and Inhibition of Viral DNA Synthesis : Research on (S)-HPMPA's metabolism in cells infected with herpes simplex virus type 1 (HSV-1) showed that it undergoes phosphorylation and selectively inhibits viral DNA synthesis. This elucidates its antiviral mechanism of action (Votruba et al., 1987).
Potent Antiherpesvirus Agent : HPMPA, alongside its derivative HPMPC, has been identified as having a high therapeutic index against herpes simplex virus infections, further reinforcing its antiviral properties (Bronson et al., 1990).
Immunobiological Properties : HPMPA and its derivatives have been shown to augment interferon-gamma-triggered production of NO in macrophages and activate secretion of various cytokines and chemokines, indicating potential immunomodulatory effects (Potměšil et al., 2006).
Eigenschaften
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)OCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239219 | |
| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hpmpa | |
CAS RN |
92999-29-6 | |
| Record name | (S)-9-(3-Hydroxy-2-(phosphonomethoxy)propyl]adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92999-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092999296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJC8PO1KQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



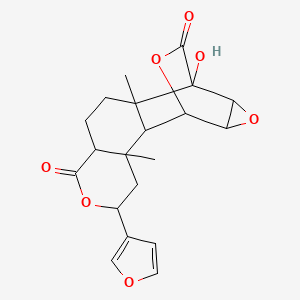
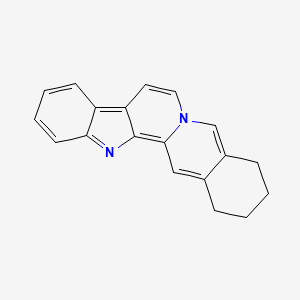
![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)
